2-chloro-N-methyl-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)acetamide
Description
This compound features a chloroacetamide core substituted with a methyl group and a 2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl moiety. The trifluoromethyl (CF₃) group at the ortho position of the phenyl ring enhances hydrophobicity and metabolic stability, while the chloroacetamide backbone provides reactivity for nucleophilic substitution or coordination chemistry . Its molecular formula is C₁₂H₁₁ClF₃N₂O₂, with a molecular weight of 315.68 g/mol.
Properties
IUPAC Name |
2-[(2-chloroacetyl)-methylamino]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClF3N2O2/c1-18(11(20)6-13)7-10(19)17-9-5-3-2-4-8(9)12(14,15)16/h2-5H,6-7H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZAAOJVMDJPTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC=C1C(F)(F)F)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-methyl-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to yield 2-(2-nitrophenyl)acrylate . This intermediate can then undergo further reactions to introduce the trifluoromethyl group and other functional groups necessary to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-methyl-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like toluene or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents replacing the chloro group.
Scientific Research Applications
2-chloro-N-methyl-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs with specific therapeutic targets.
Mechanism of Action
The mechanism of action of 2-chloro-N-methyl-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and phenyl ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and the target molecules being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Conformation and Crystal Packing
2-Chloro-N-(2,6-dichlorophenyl)acetamide ()
- Structure : The amide group adopts a trans conformation (N–H and C=O bonds antiperiplanar), similar to other dichlorophenyl-substituted acetamides.
- Key Differences : Lacks the methyl and trifluoromethyl substituents present in the target compound. The dichlorophenyl group increases steric bulk but reduces hydrophobicity compared to CF₃.
- Hydrogen Bonding : Forms intermolecular N–H⋯O bonds, stabilizing a 1D chain along the a-axis .
2-Chloro-N-(3-nitrophenyl)acetamide ()
- Structure : The N–H bond is anti to the nitro group, contrasting with the syn conformation observed in the 3-methylphenyl analog.
- Key Differences : Nitro groups enhance electron-withdrawing effects, increasing reactivity for further derivatization. The target compound’s CF₃ group offers similar electron-withdrawing properties but with greater steric shielding .
2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide ()
Impact of Trifluoromethyl Substitution
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide ()
- Structure: Combines a trifluoromethylphenyl group with a tetrahydroquinoxalinone moiety.
- Key Differences: The tetrahydroquinoxalinone introduces a rigid heterocyclic system, enhancing binding affinity in pharmacological contexts. The target compound’s simpler structure may prioritize synthetic accessibility .
2-Chloro-N-isopropyl-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)acetamide ()
- Structure : Replaces the methyl group in the target compound with an isopropyl group.
- Key Differences : The bulkier isopropyl substituent may hinder intermolecular interactions, reducing crystallinity compared to the methyl analog .
2-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide ()
- Structure : Contains a pyridine ring with chloro and CF₃ substituents.
2-(2-Chlorophenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide ()
- Structure: Features a coumarin-derived chromenone group.
- Key Differences: The chromenone moiety confers fluorescence properties, making this compound useful in optical applications, unlike the non-fluorescent target compound .
Data Tables
Table 1: Structural and Physical Properties
Table 2: Crystallographic Parameters
Biological Activity
2-chloro-N-methyl-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)acetamide, a compound with significant biological activity, has gained attention in pharmaceutical research due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₈ClF₃N₂O
- Molecular Weight : 237.60 g/mol
- CAS Number : 3792-04-9
- IUPAC Name : this compound
Biological Activity Overview
The compound exhibits various biological activities, particularly in antimicrobial and antifungal domains. Its structure suggests potential interactions with biological targets that can lead to significant therapeutic effects.
Antimicrobial Activity
Research indicates that this compound has notable antimicrobial properties against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM | Inhibition of protein synthesis |
| Enterococcus faecalis | 62.5 - 125 μM | Disruption of nucleic acid and peptidoglycan production |
| Escherichia coli | 31.108 - 124.432 μg/mL | Bactericidal action |
The compound's mechanism involves:
- Inhibition of Protein Synthesis : It interferes with the ribosomal function, leading to reduced protein production.
- Disruption of Cell Wall Synthesis : The compound inhibits the formation of peptidoglycan, essential for bacterial cell wall integrity.
- Biofilm Inhibition : It shows efficacy in reducing biofilm formation in pathogenic strains such as MRSA, highlighting its potential in treating chronic infections.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A recent study evaluated the compound against clinical isolates of MRSA and E. coli, demonstrating a significant reduction in biofilm formation compared to standard antibiotics like ciprofloxacin . The study reported a biofilm inhibition concentration (MBIC) of approximately 62.216 μg/mL for MRSA. -
Comparative Analysis with Other Compounds :
In comparative studies, the compound outperformed several known antimicrobial agents in terms of MIC values, indicating its potential as a novel therapeutic agent . -
Toxicological Assessment :
Toxicity studies conducted on animal models revealed that the compound exhibited a dose-dependent increase in systemic exposure without significant adverse effects at therapeutic doses .
Q & A
Q. What synthetic routes are recommended for preparing 2-chloro-N-methyl-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)acetamide, and how are reaction conditions optimized?
A common approach involves amide bond formation via refluxing precursors like chloroacetyl chloride with amine-containing intermediates in the presence of a base (e.g., triethylamine). Reaction progress is monitored by thin-layer chromatography (TLC) to optimize time and yield . For example, similar chloroacetamide derivatives are synthesized by refluxing 0.01 mol of chloroacetyl chloride with substituted amines for 4 hours, followed by recrystallization from solvents like pet-ether . Key variables include stoichiometry, temperature control, and solvent selection to minimize by-products such as dimerization or oxidation products .
Q. What spectroscopic techniques are critical for structural confirmation, and which spectral features should researchers prioritize?
- Infrared (IR) spectroscopy : Focus on C=O stretching (1650–1750 cm⁻¹) and N-H bending (1500–1600 cm⁻¹) to confirm amide functionality .
- NMR spectroscopy :
- ¹H NMR : Identify N-methyl protons (δ 2.8–3.2 ppm) and CH₂ groups adjacent to carbonyls (δ 3.5–4.5 ppm) .
- ¹³C NMR : Confirm carbonyl carbons (δ 165–175 ppm) and trifluoromethyl (CF₃) environments (δ 120–125 ppm) .
- Mass spectrometry : Look for molecular ion peaks and fragmentation patterns consistent with the chloroacetamide backbone .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives?
Contradictions may arise from unexpected intramolecular interactions (e.g., hydrogen bonding) or by-product formation . For example, in chloroacetamide derivatives, C–H···O interactions can alter chemical shifts in NMR spectra . To address this:
- Perform 2D NMR (COSY, HSQC) to assign overlapping signals.
- Compare experimental data with computational predictions (e.g., DFT calculations for expected chemical shifts) .
- Use X-ray crystallography to confirm spatial arrangements of substituents, as demonstrated for structurally related N-(substituted phenyl)acetamides .
Q. What strategies mitigate by-product formation during synthesis, such as dimerization or oxidation?
- Controlled reaction stoichiometry : Avoid excess chloroacetyl chloride to prevent dimerization (e.g., formation of bis-thiophene derivatives observed in ) .
- Inert atmosphere : Use nitrogen/argon to block oxidation of sensitive groups (e.g., trifluoromethyl).
- Low-temperature stepwise addition : Add reagents gradually to minimize exothermic side reactions .
Q. How can computational chemistry predict the stability and reactivity of this compound?
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the C–Cl bond to assess hydrolytic stability.
- Molecular docking : Model interactions with biological targets (e.g., enzymes) to guide drug discovery applications .
- Solubility parameters : Use Hansen solubility parameters (HSPs) to predict compatibility with solvents for formulation studies .
Methodological Challenges
Q. What analytical workflows are recommended for purity assessment in complex matrices?
- HPLC-MS : Employ reverse-phase chromatography with a C18 column and mass detection to separate and quantify impurities.
- Elemental analysis : Verify C/H/N ratios to confirm stoichiometric purity (<1% deviation) .
- Thermogravimetric analysis (TGA) : Assess thermal stability and residual solvent content .
Q. How does the presence of the trifluoromethyl group influence the compound’s physicochemical properties?
The CF₃ group enhances lipophilicity (logP increases by ~1.5 units) and metabolic stability due to its electron-withdrawing nature. However, it may introduce steric hindrance, affecting binding affinity in biological assays. Comparative studies with non-fluorinated analogs are critical to isolate these effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
